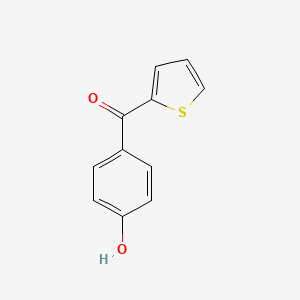

4-(Thiophene-2-carbonyl)phenol

Descripción

4-(Thiophene-2-carbonyl)phenol is an aromatic compound featuring a phenol moiety linked to a thiophene ring via a carbonyl group. Synthesis typically involves acylation of phenol with thiophene-2-carbonyl chloride under anhydrous conditions, often employing bases like triethylamine to drive the reaction .

Propiedades

Fórmula molecular |

C11H8O2S |

|---|---|

Peso molecular |

204.25 g/mol |

Nombre IUPAC |

(4-hydroxyphenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H8O2S/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H |

Clave InChI |

BVLDPAXUXIUXKB-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-2-carbonyl)phenol typically involves the condensation of 4-hydroxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .

Industrial Production Methods

Industrial production of 4-(Thiophene-2-carbonyl)phenol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Thiophene-2-carbonyl)phenol undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, electrophiles

Major Products Formed

Oxidation: 2-(4-Oxobenzoyl)thiophene

Reduction: 2-(4-Hydroxybenzyl)thiophene

Substitution: Various substituted thiophenes depending on the electrophile used

Aplicaciones Científicas De Investigación

4-(Thiophene-2-carbonyl)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(Thiophene-2-carbonyl)phenol involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the hydroxybenzoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

Structural Analogues with Heterocyclic Moieties

a. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Contains a central imidazole ring substituted with two phenyl groups and a phenolic hydroxyl group.

- NLO Properties: Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-defocusing behavior . HOMO-LUMO gap: Low energy gap (3.1 eV) due to extended π-conjugation, enhancing charge transfer and NLO response .

- Applications : Optical limiting devices for laser protection .

b. Thiophene-Linked Triazoles (e.g., 5a–e)

- Structure : Triazole core substituted with thiophene-carbonyl and aryl groups.

- Properties :

Thiophene-Based Derivatives

a. 4-((4-(Decyloxy)Phenoxy)Carbonyl)Phenyl Thiophene-2-Carboxylate (2TWC10)

- Structure : Thiophene-2-carboxylate ester with a decyloxy chain.

- Properties: Liquid crystalline behavior: Mesophase stability due to the flexible alkyl chain and rigid aromatic core . Synthesis: Uses DCC/DMAP coupling agents, contrasting with the simpler acylation method for 4-(Thiophene-2-carbonyl)phenol .

b. Thiophene-2-Carbonyl Hydrazides (e.g., R330981)

- Structure : Hydrazide derivatives with thiophene-carbonyl groups.

- Applications : Intermediate in pharmaceutical synthesis (e.g., thrombin inhibitors) .

Key Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.